molecular formula C11H11N3 B1599758 2,2'-Bipyridin-5-ylmethanamine CAS No. 220339-96-8

2,2'-Bipyridin-5-ylmethanamine

Cat. No.: B1599758
CAS No.: 220339-96-8
M. Wt: 185.22 g/mol
InChI Key: YUSGCLPSBBEIKG-UHFFFAOYSA-N
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Description

2,2'-Bipyridin-5-ylmethanamine (CAS 220339-96-8) is an organic compound with the molecular formula C11H11N3 and a molecular weight of 185.23 g/mol . This molecule features a 2,2'-bipyridine scaffold, a classic bidentate chelating ligand in coordination chemistry, functionalized with an aminomethyl group at the 5-position . This structure provides a versatile platform for developing more complex ligands and metallosupramolecular architectures. The calculated physical properties include a density of 1.149 g/cm³ and a boiling point of 356.2°C at 760 mmHg . The compound is typically characterized by its SMILES string (n1ccccc1c2ncc(cc2)CN) and InChIKey (YUSGCLPSBBEIKG-UHFFFAOYSA-N) . In research, this amine-functionalized bipyridine is primarily valued as a building block for constructing sophisticated ligands in supramolecular and coordination chemistry . The 2,2'-bipyridine unit is a well-known metal-binding domain that readily forms stable complexes with various transition metal ions, including Ru(II), Fe(II), and others . The pendant primary amine group provides a reactive handle for further chemical modification, allowing researchers to conjugate the bipyridine complex to other molecules, surfaces, or polymeric materials, or to create extended structures . For instance, related bipyridine-based ligands are used to assemble triple-stranded helicates, such as [Fe₂(L)₃]⁴⁺ complexes, which are explored for their host-guest chemistry and biological activity . The foundational role of 2,2'-bipyridine in photoredox catalysis, solar energy storage, and as a sensitizer in chemiluminescence detection methods further suggests potential application areas for its derivatives . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-pyridin-2-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSGCLPSBBEIKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432176
Record name 1-([2,2'-Bipyridin]-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220339-96-8
Record name 1-([2,2'-Bipyridin]-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Derivatization Strategies

Synthesis of the 2,2'-Bipyridine (B1663995) Core

The construction of the foundational 2,2'-bipyridine scaffold is a critical first step, achievable through a variety of modern synthetic techniques. These methods offer access to a wide range of substituted bipyridines, which can then be further functionalized.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of the C-C bond linking the two pyridine (B92270) rings of the 2,2'-bipyridine core. This reaction typically involves the coupling of a pyridylboronic acid or ester with a halopyridine in the presence of a palladium catalyst and a base. The versatility of the Suzuki-Miyaura coupling allows for the use of a wide array of functionalized starting materials, enabling the synthesis of complex bipyridine structures. For instance, symmetrically substituted bipyridines can be synthesized via the homocoupling of halopyridines.

Key parameters for a successful Suzuki-Miyaura coupling include the choice of catalyst, ligand, base, and solvent. Common catalysts include palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), often in conjunction with phosphine (B1218219) ligands that enhance catalytic activity and stability.

Table 1: Examples of Suzuki-Miyaura Coupling for Bipyridine Synthesis
Reactant 1Reactant 2Catalyst/LigandBaseSolventProduct
Pyridine-2-boronic acid2-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/Water2,2'-Bipyridine
5-Bromopyridine-2-boronic acid2-ChloropyridinePd(OAc)₂/SPhosK₃PO₄Dioxane5-Bromo-2,2'-bipyridine

Cyclization and Condensation Procedures (e.g., Kröhnke Method, 1,2,4-Triazine (B1199460) Methodology)

The Kröhnke pyridine synthesis offers a classical yet effective route to functionalized pyridines and, by extension, bipyridines. This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. The reaction proceeds through a series of condensation and cyclization steps to form the pyridine ring. By employing a pyridyl-substituted α,β-unsaturated carbonyl compound, this methodology can be adapted for the synthesis of 2,2'-bipyridines.

A more contemporary and highly versatile approach is the 1,2,4-triazine methodology. This strategy involves the synthesis of a 3-(pyridin-2-yl)-1,2,4-triazine intermediate, which then undergoes an inverse-electron-demand Diels-Alder reaction with a suitable dienophile, such as an enamine or norbornadiene. Subsequent aromatization leads to the formation of the desired 2,2'-bipyridine. This method is particularly advantageous for creating asymmetrically substituted bipyridines with a high degree of regiocontrol. A convenient synthetic approach to 2,2'-bipyridines with an aminophenyl substituent at the C5 or C6 positions has been reported using this methodology, starting from 1,2,4-triazine analogs with a nitro group. wikipedia.org

Functional Group Transformations for Bipyridine Modification

Once the 2,2'-bipyridine core is assembled, further modifications can be achieved through various functional group transformations. For example, halogenated bipyridines, such as 5-bromo-2,2'-bipyridine, serve as versatile intermediates. researchgate.net The bromo substituent can be converted into a variety of other functional groups, including cyano, carboxyl, or amino groups, through standard organic transformations. For instance, the reaction of 6-bromo-2,2'-bipyridine (B106941) with copper cyanide (CuCN) can yield 2,2'-bipyridine-6-carbonitrile. nih.gov

Introduction and Modification of the 5-ylmethanamine Moiety

The introduction of the methanamine group at the 5-position of the 2,2'-bipyridine ring is a key step in the synthesis of the target compound. This can be accomplished through several synthetic routes, often starting from a precursor with a suitable functional group at the 5-position.

Amination and Amide Formation Reactions

Direct amination of a 5-(halomethyl)-2,2'-bipyridine derivative is a plausible route to 2,2'-Bipyridin-5-ylmethanamine. For instance, 5,5'-bis(bromomethyl)-2,2'-bipyridine (B1631323) can be synthesized and subsequently reacted with an amine source. researchgate.net A well-established method for the conversion of alkyl halides to primary amines is the Gabriel synthesis. wikipedia.orgchemistrysteps.comnrochemistry.comjk-sci.com This method involves the N-alkylation of potassium phthalimide (B116566) with a primary alkyl halide, followed by the liberation of the primary amine, often through reaction with hydrazine. wikipedia.orgchemistrysteps.comnrochemistry.comjk-sci.com This approach avoids the over-alkylation often encountered in direct amination with ammonia.

Furthermore, the methanamine moiety can be involved in subsequent amide formation reactions. For example, 4-aminomethyl-2,2′-bipyridine can react with acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) to form the corresponding acetamide. nih.gov

Table 2: Key Reactions for Introducing the Methanamine Moiety
Starting MaterialReagentsReaction TypeProduct
5-(Bromomethyl)-2,2'-bipyridine1. Potassium phthalimide2. HydrazineGabriel SynthesisThis compound
2,2'-Bipyridine-5-carbonitrileLiAlH₄ or H₂/CatalystNitrile ReductionThis compound
5-Nitro-2,2'-bipyridineH₂/Pd/C, SnCl₂/HClNitro Reduction5-Amino-2,2'-bipyridine

Reduction Strategies for Nitro Precursors

An alternative strategy involves the introduction of a nitro group at the 5-position of the bipyridine ring, which can then be reduced to an amino group. While this yields 5-amino-2,2'-bipyridine directly, further steps would be required to obtain the methanamine. However, the reduction of a nitro group is a well-established and efficient transformation. Common reducing agents for this purpose include catalytic hydrogenation with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid. wikipedia.org A metal-free and highly chemoselective method for the reduction of aromatic nitro compounds has also been developed using tetrahydroxydiboron (B82485) as the reductant and 4,4′-bipyridine as an organocatalyst. orgsyn.org

A more direct route to the target compound involves the reduction of a 2,2'-bipyridine-5-carbonitrile precursor. The cyano group can be introduced onto the bipyridine ring, for example, through the nickel-catalyzed reductive homocoupling of 2-bromo-5-cyanopyridine. The subsequent reduction of the nitrile to a primary amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. masterorganicchemistry.comyoutube.comucalgary.ca This method offers a direct conversion of the cyano group to the desired aminomethyl functionality.

Derivatization at the Amine Functionality

The primary amine group of this compound serves as a versatile handle for a wide range of chemical modifications, enabling the synthesis of diverse derivatives with tailored properties. Derivatization strategies typically target the nucleophilic nitrogen atom, allowing for the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. Common derivatization reactions for primary amines include acylation, alkylation, and sulfonylation, which can be readily applied to this bipyridine scaffold. sigmaaldrich.comnih.gov

Acylation, the reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents), yields stable amide derivatives. This transformation is fundamental in medicinal chemistry and materials science for modulating properties such as solubility, stability, and intermolecular interactions. Alkylation with alkyl halides or reductive amination with aldehydes or ketones can be employed to introduce alkyl groups, converting the primary amine into secondary or tertiary amines. These modifications can significantly alter the basicity and coordination properties of the molecule. Sulfonylation, the reaction with sulfonyl chlorides, produces sulfonamides, a functional group prevalent in various biologically active compounds.

The choice of derivatization reagent and reaction conditions allows for precise control over the final product's functionality. For instance, using reagents containing fluorescent tags, biotin, or reactive handles for bioconjugation can transform this compound into a sophisticated chemical probe. nih.gov The efficiency of these derivatization reactions is critical and often requires careful optimization of parameters such as stoichiometry, temperature, solvent, and pH. sigmaaldrich.comnih.gov

Derivatization ReactionReagent ClassProduct Class
AcylationAcyl Chlorides, AnhydridesAmides
AlkylationAlkyl HalidesSecondary/Tertiary Amines
Reductive AminationAldehydes, KetonesSecondary/Tertiary Amines
SulfonylationSulfonyl ChloridesSulfonamides

Incorporation as a Noncanonical Amino Acid (e.g., (2,2'-Bipyridin-5-yl)alanine)

A sophisticated application of this compound chemistry is its use as a precursor for the noncanonical amino acid (ncAA) (2,2'-Bipyridin-5-yl)alanine (BpyAla). nih.gov The incorporation of ncAAs into proteins allows for the introduction of novel chemical functionalities not found in the 20 canonical amino acids, thereby expanding the chemical and physical properties of proteins. wm.eduresearchgate.net BpyAla is particularly valuable due to the metal-chelating ability of its bipyridine side chain. nih.gov

The in vivo incorporation of BpyAla into proteins is typically achieved through the amber stop codon suppression method. nih.gov This technique utilizes an engineered aminoacyl-tRNA synthetase (aaRS) and a corresponding transfer RNA (tRNA) pair that is orthogonal to the host's endogenous machinery. The engineered aaRS specifically recognizes and charges BpyAla onto the engineered tRNA, which then delivers the ncAA to the ribosome in response to an amber stop codon (UAG) programmed into the gene of interest. nih.gov

Once incorporated, the bipyridine side chain of BpyAla can serve as a high-affinity binding site for transition metal ions such as copper(II) or iron(II). nih.govacs.org This has led to the creation of novel artificial metalloenzymes, where the protein scaffold provides a specific environment for the metal-catalyzed reaction. nih.gov For example, when BpyAla is incorporated into multidrug resistance regulators, the resulting protein can bind copper ions and catalyze abiological reactions like Friedel-Crafts alkylations with high enantioselectivity. nih.govnih.gov Furthermore, the paramagnetic properties of chelated metal ions, like Cu(II), allow the BpyAla residue to be used as a compact spin-label for studying protein structure and dynamics using techniques such as electron paramagnetic resonance (EPR) spectroscopy. acs.org

Optimization of Reaction Parameters and Yield Enhancement

Temperature and Solvent Effects

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound derivatives. Temperature and solvent are critical parameters that significantly influence reaction kinetics, selectivity, and product distribution. Temperature directly affects the reaction rate; higher temperatures generally increase the rate but can also promote the formation of undesired byproducts or lead to decomposition. For instance, in coupling reactions to form the bipyridine core, specific temperature ranges are often required to achieve optimal catalytic activity while minimizing side reactions. mdpi.com

Solvent choice impacts the solubility of reactants, reagents, and intermediates, as well as their stabilization. For reactions involving polar or charged species, such as amide couplings, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to effectively solvate the reactants. In contrast, for cross-coupling reactions like the Suzuki-Miyaura coupling, a mixture of solvents, including an aqueous phase for the base, is often necessary. mdpi.com The selection of an appropriate solvent system can also influence the reaction pathway and the stereochemical outcome of a reaction. Systematic screening of various solvents and temperatures is a common strategy to identify the optimal conditions for a specific transformation. nih.gov

Amine:Acyl Chloride Ratio Optimization

In the derivatization of this compound via acylation with an acyl chloride, the stoichiometry of the reactants is a key factor for achieving high yields. The reaction between a primary amine and an acyl chloride produces one equivalent of hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.

To mitigate this issue and drive the reaction to completion, several strategies are employed:

Use of Excess Amine: Using at least two equivalents of the amine ensures that one equivalent acts as a nucleophile while the second equivalent serves as a base to neutralize the generated HCl.

Addition of an External Base: A more common and atom-economical approach is to add a non-nucleophilic tertiary amine base, such as triethylamine or diisopropylethylamine (Hünig's base), to the reaction mixture. beilstein-journals.org The external base scavenges the HCl, allowing the primary amine to be consumed completely as the nucleophile.

Optimizing the amine-to-acyl chloride ratio, often in conjunction with the amount of added base, is crucial. An insufficient amount of base can lead to incomplete conversion, while a large excess can sometimes complicate product purification. Therefore, careful adjustment of these ratios is necessary to maximize the yield of the desired amide product.

pH-Dependent Reaction Control (e.g., Amide Coupling)

Control of pH is critical in many reactions involving amines, particularly in amide bond formation using carboxylic acids and coupling reagents. The nucleophilicity of the amine group of this compound is pH-dependent. In acidic conditions, the amine is protonated to form an ammonium salt, which is not nucleophilic. In sufficiently basic conditions, the amine is in its free, unprotonated form and acts as an effective nucleophile.

For amide coupling reactions, which are often performed in a specific pH range (typically pH 7-9), maintaining this optimal pH is essential for several reasons:

It ensures a sufficient concentration of the deprotonated, nucleophilic amine.

It is compatible with the stability and activity of common peptide coupling reagents (e.g., HATU, HOBt).

It prevents side reactions that can occur at very high or very low pH, such as racemization of chiral centers or decomposition of reagents.

The reaction buffer or the addition of a base is used to maintain the desired pH throughout the reaction. sigmaaldrich.com A systematic comparison of different pH conditions can reveal the optimal environment for maximizing coupling efficiency and minimizing byproducts. nih.gov

Scalable Synthesis Approaches

Transitioning the synthesis of this compound and its derivatives from laboratory-scale to large-scale production requires the development of robust, efficient, and cost-effective synthetic routes. Scalable approaches prioritize high-yielding reactions that avoid hazardous reagents, costly purification techniques like column chromatography, and extreme reaction conditions.

A key strategy for the scalable synthesis of the bipyridine core involves modern cross-coupling reactions. The Suzuki-Miyaura reaction, which couples a pyridine boronic acid or ester with a halopyridine, is particularly well-suited for large-scale synthesis due to its high functional group tolerance, generally high yields, and the commercial availability of a wide range of starting materials. mdpi.comnih.gov Developing a scalable protocol for such a coupling is a critical step.

Subsequent functional group manipulations must also be scalable. For instance, if the methanamine group is introduced via the reduction of a nitrile or an amide, the chosen reduction method should be safe and efficient on a large scale. Catalytic hydrogenation is often preferred over the use of stoichiometric metal hydride reagents for large-scale operations. A reported kilogram-scale synthesis of a bipyridinyl benzimidazole (B57391) derivative highlights the importance of developing scalable oxidation and coupling steps, demonstrating that with appropriate process development, complex bipyridine-containing molecules can be produced in large quantities. nih.gov

Coordination Chemistry and Metal Complexation Behavior

Chelation Modes and Ligand Denticity of 2,2'-Bipyridin-5-ylmethanamine

The most common and well-established coordination mode for 2,2'-bipyridine (B1663995) and its derivatives is as a bidentate chelating ligand, where both pyridine (B92270) nitrogen atoms bind to the same metal center. This forms a stable five-membered chelate ring, a characteristic feature of bipyridine complexes. In the case of this compound, this bidentate coordination is the primary mode of interaction with metal ions. The fundamental coordination chemistry of 2,2'-bipyridine is well-documented, and this behavior is expected to be retained in its 5-aminomethyl derivative.

The aminomethyl group at the 5-position introduces a third potential donor site, the amine nitrogen. This raises the possibility of the ligand acting in a tridentate fashion or forming bridged polynuclear complexes. While the primary coordination is through the bipyridine nitrogens, the amine nitrogen can act as an ancillary donor, potentially leading to more complex structures. However, in studies of the closely related 5,5'-diamino-2,2'-bipyridine, it was found that the amino functionality was not involved in metal coordination. Instead, the amino groups participated in hydrogen bonding, influencing the supramolecular assembly of the complexes. This suggests that direct coordination of the amine nitrogen in this compound might be less favorable than its role in intermolecular interactions.

Formation and Structural Diversity of Metal Complexes

The coordination of this compound to metal centers can give rise to a variety of complex structures, from simple mononuclear species to more elaborate polynuclear assemblies. The final geometry is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the presence of counter-ions or solvent molecules.

The presence of the aminomethyl group, even if not directly coordinating, can facilitate the formation of dimeric and polynuclear structures through hydrogen bonding or other intermolecular interactions. While direct bridging by the amine nitrogen is a possibility, the formation of extended networks through hydrogen bonds involving the amine protons is a more commonly observed phenomenon in related amino-substituted bipyridine ligands. This can lead to the self-assembly of complex supramolecular architectures in the solid state.

The coordination of this compound can lead to complexes with various geometries, with square planar and octahedral being the most common for transition metals.

Square Planar Complexes: Metals with a d⁸ electron configuration, such as palladium(II) and platinum(II), commonly form square planar complexes with bipyridine ligands. It is therefore expected that this compound would form similar square planar complexes, for example, of the type [Pd(this compound)Cl₂].

Octahedral Complexes: As mentioned in the context of tris-bipyridine complexes, octahedral geometry is very common for bipyridine ligands, particularly with first-row transition metals like iron(II), cobalt(II), and nickel(II). Complexes with the general formula [M(this compound)₂X₂] (where X is a monodentate ligand) would also be expected to adopt an octahedral geometry.

Below is a table summarizing the expected coordination geometries for complexes of this compound with various metal ions, based on the known chemistry of 2,2'-bipyridine.

Metal IonTypical Coordination NumberExpected Geometry with this compound
Iron(II)6Octahedral
Ruthenium(II)6Octahedral
Palladium(II)4Square Planar
Platinum(II)4Square Planar
Copper(II)4, 5, or 6Square Planar, Square Pyramidal, or Octahedral
Zinc(II)4 or 6Tetrahedral or Octahedral

Influence of Metal Ion Identity on Complex Structure and Stability

The identity of the central metal ion plays a pivotal role in determining the structure, coordination geometry, and thermodynamic stability of the resulting bipyridine complex. Factors such as the metal's ionic radius, preferred coordination number, d-electron configuration, and the hardness/softness of the metal center dictate the final architecture of the complex.

Structural Influence: Different metal ions promote the formation of distinct structural motifs. For instance, first-row transition metals like Fe(II), Co(II), and Ni(II) readily form stable, six-coordinate octahedral complexes with a 1:3 metal-to-ligand ratio, such as [Fe(bpy)₃]²⁺. wikipedia.org The rigid bidentate nature of the bipyridine ligand is well-suited to the 90° bond angles of an octahedron. In contrast, larger or electronically different ions may favor other geometries. For example, some Cu(II) complexes can exhibit distorted geometries due to the Jahn-Teller effect, while ions like Pt(II) typically form four-coordinate square planar complexes. wikipedia.org The specific geometry is a complex interplay between minimizing steric hindrance and maximizing the ligand field stabilization energy.

Studies on the parent 2,2'-bipyridine have established this trend. For example, potentiometric titrations have been used to determine the stability constants for various metal ions. The presence of substituents on the bipyridine ring, such as the aminomethyl group in this compound, would be expected to modulate these stability constants due to electronic and steric effects, though specific data is not available. The electron-donating nature of the aminomethyl group would likely increase the basicity of the ligand, potentially leading to more stable complexes compared to the unsubstituted parent ligand.

Table 1: Stepwise and Overall Stability Constants (log K) for Metal Complexes with 2,2'-Bipyridine at 25°C. researchgate.net
Metal Ionlog K₁log K₂log K₃log β₃ (Overall)
Zn(II)5.44.43.513.3
Cd(II)4.53.52.510.5

Electronic Structure and Ligand Field Theory of Metal Complexes

The electronic properties of metal complexes with bipyridine ligands are best described by Ligand Field Theory (LFT), an extension of Crystal Field Theory that incorporates molecular orbital concepts. uwimona.edu.jmwikipedia.org LFT explains the bonding, spectra, and magnetic properties of these complexes by considering the interaction between the metal's d-orbitals and the ligand's orbitals. wikipedia.orgwpmucdn.com

The 2,2'-bipyridine ligand interacts with a metal center in two primary ways:

σ-Donation: The nitrogen lone pairs of the bipyridine ligand donate electron density to the metal's empty d-orbitals (specifically the e₉ set in an octahedral field, dₓ²-y² and d₂²), forming strong sigma (σ) bonds. uwimona.edu.jm

π-Acceptance (Back-bonding): Bipyridine possesses low-energy empty π* molecular orbitals. The metal can donate electron density from its filled t₂₉ d-orbitals (dₓᵧ, dₓ₂, dᵧ₂) back into these ligand π* orbitals. wikipedia.org This interaction, known as π-back-bonding, strengthens the metal-ligand bond and is a key feature of bipyridine chemistry.

These interactions cause the metal's five degenerate d-orbitals to split into two or more energy levels. In a typical octahedral complex, they split into a lower-energy t₂₉ set and a higher-energy e₉ set. The energy difference between these sets is the ligand field splitting parameter (Δₒ or 10Dq).

The introduction of an aminomethyl substituent (-CH₂NH₂) at the 5-position would primarily exert an electronic influence. As an electron-donating group, it would increase the electron density on the bipyridine ring system. This could potentially raise the energy of the ligand's π* orbitals, making it a slightly weaker π-acceptor compared to unsubstituted bipyridine. This, in turn, might lead to a small decrease in the Δₒ value for its complexes.

Redox Properties and Electrochemistry of Metal Complexes

Complexes of 2,2'-bipyridine are well-known for their rich electrochemistry, often displaying multiple, reversible redox events that can be studied by techniques like cyclic voltammetry. wikipedia.orgiieta.org These redox processes can be centered on either the metal ion or the ligand framework.

Metal-Centered Electrochemical Reactions

The strong σ-donating and π-accepting character of the bipyridine ligand stabilizes the metal center, influencing its redox potentials. Electron-donating substituents on the bipyridine ring make the ligand a stronger donor, which increases electron density at the metal center. This generally makes the metal easier to oxidize (a negative shift in the M²⁺/M³⁺ potential) and harder to reduce. Conversely, electron-withdrawing groups make the metal harder to oxidize (a positive shift in potential). rsc.org Therefore, the electron-donating aminomethyl group on this compound would be expected to shift metal-centered oxidation potentials to be less positive (easier oxidation) compared to analogous complexes of unsubstituted bipyridine.

Table 2: Representative Metal-Centered Redox Potentials for Substituted Bipyridine-Co(II) Complexes (V vs FcH/FcH⁺). nih.gov
ComplexProcessE₁/₂ (V)
Co(bpy)₃₂Co(III)/Co(II)0.33
Co(bpy)₃₂Co(II)/Co(I)-1.08
Co(4,4'-di-OMe-bpy)₃₂Co(III)/Co(II)0.17
Co(4,4'-di-OMe-bpy)₃₂Co(II)/Co(I)-1.22

Note: 4,4'-di-OMe-bpy contains electron-donating methoxy (B1213986) groups, illustrating the shift in potentials compared to the unsubstituted bpy complex.

Ligand-Centered Electrochemical Reactions

The 2,2'-bipyridine ligand is considered "redox-noninnocent," meaning it can actively participate in redox reactions by accepting or donating electrons. nih.gov Due to its low-lying π* orbitals, the bipyridine ligand can be sequentially reduced in one-electron steps. The first reduction typically produces a radical anion ([bpy]•⁻), and a second reduction can form a dianion ([bpy]²⁻). nih.gov These reductions are often observed in the negative potential range in cyclic voltammetry experiments.

The potential of these ligand-centered reductions is also sensitive to substituents. Electron-donating groups, like the aminomethyl group, increase electron density on the ring system, making it more difficult to add an electron. This results in a shift of the ligand-based reduction potentials to more negative values.

Furthermore, the amine functionality itself can be a redox-active site. Studies on related bipyridine ligands with amino groups at the 5- and 5'-positions have shown that these groups can be oxidized and exhibit electronic coupling through the bipyridine bridge, especially upon metal chelation. nih.govresearchgate.net This suggests that the aminomethyl group in this compound could potentially undergo oxidation, adding another layer of complexity to the electrochemical behavior of its metal complexes and representing a distinct ligand-centered redox process.

Photophysical Properties and Optoelectronic Applications

Absorption and Emission Characteristics of 2,2'-Bipyridin-5-ylmethanamine Metal Complexes

Metal complexes of substituted bipyridines are well-known for their luminescent properties, which can manifest as either fluorescence or phosphorescence. Fluorescence is the emission of light from a singlet excited state, a process that is typically short-lived. In contrast, phosphorescence originates from a triplet excited state and has a significantly longer lifetime due to the spin-forbidden nature of the transition back to the singlet ground state.

For transition metal complexes, particularly those with heavy metal ions like ruthenium(II) and iridium(III), phosphorescence is often the dominant emission process. This is due to strong spin-orbit coupling, which facilitates intersystem crossing from the initially formed singlet excited state to a triplet state. The emission from these complexes is often intense and can be tuned across the visible spectrum by modifying the ligand structure or the metal center. While specific data for this compound complexes is not extensively documented, analogous ruthenium(II) polypyridyl complexes are known to be phosphorescent.

In the case of lanthanide complexes, such as those of europium(III) and terbium(III), the luminescence arises from f-f electronic transitions within the metal ion. The this compound ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then luminesces. This process, known as the antenna effect, is crucial for enhancing the otherwise weak absorption of lanthanide ions.

Table 1: General Luminescence Characteristics of Bipyridine Metal Complexes This table is generated based on general knowledge of bipyridine complexes and provides an illustrative example.

Metal Center Typical Emission Type Emission Color Range Key Influencing Factors
Ru(II) Phosphorescence Orange to Red Ligand substituents, solvent polarity
Ir(III) Phosphorescence Blue to Red Ancillary ligands, cyclometalating ligands
Re(I) Phosphorescence Yellow to Orange Diimine and ancillary ligands
Eu(III) Fluorescence (f-f) Red Ligand triplet state energy
Tb(III) Fluorescence (f-f) Green Ligand triplet state energy

The efficiency of the luminescence process is quantified by the quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. The emission lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Both are critical parameters for optoelectronic applications.

For phosphorescent transition metal complexes, quantum yields can range from less than 1% to near unity, with lifetimes spanning from nanoseconds to microseconds. For instance, the well-studied complex [Ru(bpy)₃]²⁺ has a phosphorescence quantum yield of approximately 0.04 in aerated water and a lifetime in the hundreds of nanoseconds. bjraylight.com Modifications to the bipyridine ligand, such as the introduction of the aminomethyl group at the 5-position, can influence these properties by altering the energy of the excited states and the rates of non-radiative decay pathways.

In lanthanide complexes, the quantum yield is highly dependent on the efficiency of energy transfer from the ligand to the metal ion. The emission lifetimes of Eu(III) and Tb(III) complexes are typically in the microsecond to millisecond range.

Table 2: Illustrative Photophysical Data for Analagous Bipyridine Complexes This table presents data for related bipyridine complexes to provide context for the expected properties of this compound complexes.

Complex (Analogous System) Quantum Yield (Φ) Emission Lifetime (τ) Solvent
[Ru(bpy)₃]²⁺ 0.095 1.1 µs Acetonitrile (B52724) (deaerated) bjraylight.com
fac-[Re(bpy)(CO)₃(ampy)]⁺ ~0.01-0.04 ~100-500 ns Acetonitrile
[Ir(ppy)₂(bpy)]⁺ ~0.1-0.3 ~1-2 µs Dichloromethane

Note: ampy = 2-aminomethylpyridine, a structural isomer of the ligand of interest.

Excited State Dynamics and Energy Transfer Processes

Upon photoexcitation, metal complexes of this compound can undergo a variety of dynamic processes involving the redistribution of electron density. These charge transfer processes are fundamental to their photophysical behavior.

In many transition metal complexes with bipyridine-based ligands, the lowest energy absorption and emission are dominated by metal-to-ligand charge transfer (MLCT) transitions. nih.gov In this process, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. For a ruthenium(II) complex with this compound, this would involve the transfer of an electron from a Ru(d) orbital to a π* orbital of the bipyridine ring.

The energy of the MLCT state is sensitive to the electron-donating or -withdrawing nature of the substituents on the bipyridine ligand. The aminomethyl group (-CH₂NH₂) at the 5-position is generally considered to be an electron-donating group, which would be expected to raise the energy of the π* orbitals of the bipyridine ligand, potentially leading to a blue-shift in the MLCT absorption and emission bands compared to the unsubstituted bipyridine complex.

In addition to MLCT transitions, intraligand charge transfer (ILCT) and ligand-to-ligand charge transfer (LLCT) can also play a significant role in the excited state dynamics of these complexes.

An ILCT transition involves the redistribution of electron density within the this compound ligand itself. For instance, an electron could be promoted from a π orbital primarily localized on one part of the ligand to a π* orbital on another part. In some functionalized bipyridyl iridium(III) complexes, a weakly emissive ILCT state can be the lowest lying excited state. researchgate.net

LLCT transitions occur in heteroleptic complexes, where a metal ion is coordinated to different types of ligands. In such cases, photoexcitation can lead to the transfer of an electron from one ligand to another. For example, in an iridium(III) complex containing both a phenylpyridine and a this compound ligand, an LLCT transition could involve the transfer of an electron from the phenylpyridine to the bipyridine derivative. The relative energies of the orbitals on the different ligands determine the direction and feasibility of LLCT. In certain iridium(III) complexes, binding of a metal ion to a functionalized bipyridyl ligand can cause a shift from a lowest-energy ILCT state to a highly emissive LLCT/MLCT state, leading to a significant enhancement in luminescence. researchgate.netmdpi.com

Intersystem crossing (ISC) is the non-radiative transition between electronic states of different spin multiplicity, most commonly from a singlet to a triplet state. In heavy metal complexes, such as those of ruthenium and iridium, strong spin-orbit coupling makes this process highly efficient, often occurring on a femtosecond to picosecond timescale. researchgate.net

The efficiency of ISC is a key factor in determining whether a complex will exhibit fluorescence or phosphorescence. For complexes of this compound with d⁶ metals, the initially populated singlet MLCT state (¹MLCT) is expected to rapidly undergo ISC to the corresponding triplet state (³MLCT). It is from this long-lived ³MLCT state that phosphorescence typically occurs. The rate of ISC can be influenced by the energy gap between the singlet and triplet states and the magnitude of spin-orbit coupling.

Table 3: Summary of Excited State Transitions

Transition Type Description Key Features
MLCT Metal-to-Ligand Charge Transfer Involves d-orbitals of the metal and π* orbitals of the ligand. Common in Ru(II), Re(I), and Ir(III) complexes.
ILCT Intraligand Charge Transfer Electron density redistribution within the this compound ligand. Can be the lowest energy state in some functionalized systems. researchgate.net
LLCT Ligand-to-Ligand Charge Transfer Electron transfer between different ligands in a heteroleptic complex. Can lead to luminescence enhancement upon metal ion binding. mdpi.com
ISC Intersystem Crossing Non-radiative transition between singlet and triplet states. Highly efficient in heavy metal complexes, leading to phosphorescence. researchgate.net

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound This compound to generate a detailed article that adheres to the requested outline on its photophysical properties and optoelectronic applications.

The existing research primarily focuses on derivatives of 2,2'-bipyridine (B1663995) or metal complexes where a bipyridine molecule serves as a ligand, rather than on the standalone compound this compound. While the broader class of bipyridine compounds is known for its rich photophysical properties and wide-ranging applications in luminescent materials and optoelectronic devices, specific experimental data and detailed research findings concerning the solvatochromism, and applications in light-emitting devices, OLEDs, and dye-sensitized solar cells for this compound itself are not available in the public domain.

Therefore, it is not possible to provide a scientifically accurate and thorough article focusing solely on this compound as per the structured outline provided.

Catalytic Applications and Mechanistic Investigations

Role as a Ligand in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, heavily relies on the design of ligands to control the activity and selectivity of the metal center. The bipyridine framework of 2,2'-Bipyridin-5-ylmethanamine provides a strong chelating effect, enhancing the stability of the resulting metal complexes. The aminomethyl group at the 5-position offers a site for further functionalization, allowing for the fine-tuning of the ligand's properties.

Complexes of this compound with transition metals such as palladium, nickel, and ruthenium are anticipated to be effective catalysts for a variety of organic transformations. The strong σ-donating ability of the bipyridine nitrogen atoms can stabilize the metal center in various oxidation states, which is crucial for many catalytic cycles, including those of cross-coupling reactions. researchgate.netrsc.org

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are fundamental for the formation of carbon-carbon bonds in modern organic synthesis. nih.govmdpi.com The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center. Bipyridine ligands are known to be effective in stabilizing the active palladium species and promoting the elementary steps of oxidative addition, transmetalation, and reductive elimination. mdpi.com The presence of the aminomethyl group on the bipyridine ring of this compound can influence the electronic properties of the ligand, thereby modulating the reactivity of the palladium catalyst. For instance, the electron-donating nature of the aminomethyl group could enhance the rate of oxidative addition, a key step in many cross-coupling cycles.

In addition to palladium catalysis, nickel-catalyzed cross-coupling reactions have gained prominence as a more sustainable alternative. nih.govcaltech.edu Bipyridine-ligated nickel complexes are frequently proposed as key intermediates in these reactions. The aminomethyl group in this compound can be envisioned to play a role in stabilizing the low-valent nickel species that are active in these catalytic cycles.

The development of chiral ligands for asymmetric catalysis is a major focus in organic chemistry, enabling the synthesis of enantiomerically pure compounds. The this compound scaffold can be readily modified to introduce chirality, making it a promising candidate for enantioselective transformations. The aminomethyl group serves as a convenient handle for the attachment of chiral auxiliaries, leading to the synthesis of a diverse library of chiral bipyridine ligands. rsc.orgnih.govdurham.ac.uk

A notable application of chiral bipyridine ligands is in the copper-catalyzed enantioselective Friedel-Crafts alkylation. In one study, a chiral bipyridine ligand, synthesized from 5-bromomethyl-2,2'-bipyridine, was employed in the copper-catalyzed Friedel-Crafts alkylation of indoles with β,γ-unsaturated α-ketoesters. This reaction proceeded with high enantioselectivity, demonstrating the potential of ligands derived from the this compound framework in asymmetric catalysis. The precise steric and electronic environment created by the chiral ligand around the copper center is crucial for achieving high levels of stereocontrol.

Catalyst SystemReactantsProductEnantiomeric Excess (ee)
Cu(II) / Chiral Bipyridine LigandIndole, β,γ-Unsaturated α-ketoesterChiral Indole DerivativeHigh

Photocatalytic Systems Based on this compound Complexes

Photocatalysis, which utilizes light to drive chemical reactions, has emerged as a powerful tool in sustainable chemistry. Bipyridine complexes of ruthenium and nickel are among the most widely studied photocatalysts due to their favorable photophysical and electrochemical properties. The aminomethyl group in this compound can be used to tune these properties, potentially leading to more efficient photocatalytic systems.

In photoredox catalysis, a photocatalyst absorbs light and initiates single-electron transfer (SET) processes, generating highly reactive radical intermediates. aip.org Ruthenium(II) and Nickel(II) bipyridine complexes are workhorses in this field. nih.govcaltech.eduacs.org The excited states of these complexes can act as both potent oxidants and reductants.

The electronic properties of the bipyridine ligand play a critical role in determining the energy levels of the metal complex's frontier orbitals and, consequently, its photoredox potential. The introduction of an aminomethyl group at the 5-position of the bipyridine ring in this compound is expected to have a significant impact. This electron-donating group can raise the energy of the highest occupied molecular orbital (HOMO) of the resulting metal complex, making it a stronger photo-reductant in its excited state. This enhanced reducing power could enable challenging reductive transformations.

Conversely, the aminomethyl group could be modified with electron-withdrawing groups to lower the energy of the lowest unoccupied molecular orbital (LUMO), thereby creating a more potent photo-oxidant. This tunability makes this compound a valuable platform for designing bespoke photocatalysts for specific applications.

Mechanistic studies of photoredox cycles involving nickel-bipyridine complexes have revealed the intricate interplay between light absorption, electron transfer, and the catalytic steps of cross-coupling. nih.govcaltech.eduacs.org The functionalization of the bipyridine ligand, as with the aminomethyl group, can influence the stability of key intermediates and the rates of the individual steps in the catalytic cycle.

The splitting of water into hydrogen and oxygen is a key goal for the production of clean and sustainable fuels. The oxidation of water to oxygen is a particularly challenging half-reaction that requires efficient and robust catalysts. Ruthenium-based molecular complexes featuring bipyridine ligands have shown significant promise as water oxidation catalysts (WOCs). rsc.orgnih.govmdpi.commdpi.com

The catalytic activity of these ruthenium complexes is highly dependent on the ligand environment. The electronic and steric properties of the bipyridine ligands can influence the redox potentials of the various ruthenium species involved in the catalytic cycle and the stability of the catalyst towards degradation. The presence of the aminomethyl group in this compound offers a handle to attach other functional groups that could enhance catalytic activity. For instance, appending a proton-accepting group could facilitate the proton-coupled electron transfer (PCET) steps that are crucial in water oxidation.

Furthermore, the aminomethyl group could be used to immobilize the ruthenium complex onto solid supports, leading to the development of heterogeneous water oxidation catalysts with improved recyclability and stability.

Mechanistic Studies of Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is essential for the rational design of more efficient catalysts. For reactions catalyzed by complexes of this compound, mechanistic studies would focus on elucidating the role of the ligand in each elementary step.

In the context of transition metal-catalyzed cross-coupling reactions, this would involve investigating the kinetics of oxidative addition, transmetalation, and reductive elimination. The electronic effect of the aminomethyl group on the electron density at the metal center would be a key parameter to study. For instance, an electron-donating aminomethyl group could accelerate the oxidative addition of an aryl halide to a low-valent metal center.

In photoredox catalysis, mechanistic investigations would involve techniques such as transient absorption spectroscopy and cyclic voltammetry to probe the properties of the excited states of the metal complexes and the kinetics of electron transfer processes. nih.govcaltech.eduaip.orgacs.org The influence of the aminomethyl substituent on the excited-state lifetime, redox potentials, and quantum yield of the photocatalyst would be of particular interest. Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the geometries and electronic structures of key intermediates and transition states in the catalytic cycle, complementing experimental findings. nih.gov

Reaction Kinetics

The kinetics of catalytic systems are often evaluated by metrics such as turnover number (TON) and turnover frequency (TOF), which quantify catalyst efficiency and speed, respectively.

In palladium-catalyzed aerobic oxidation reactions, the choice of bipyridine ligand significantly impacts reaction rates. While the parent 2,2'-bipyridine (B1663995) can inhibit reactions, certain substituted derivatives promote efficient catalysis. For instance, in the aza-Wacker reaction (the oxidative cyclization of (E)-4-hexenyltosylamide), ligands like 4,5-diazafluoren-9-one (B35911) (DAF) and 6,6'-dimethyl-2,2'-bipyridine (B1328779) (6,6'-Me2bpy) have been shown to support effective catalytic turnover, whereas other derivatives strongly inhibit the reaction. nih.govacs.orgnih.gov The DAF ligand, in particular, demonstrates "ligand-accelerated catalysis". acs.orgnih.gov In some palladium-catalyzed arene C-H acetoxylation reactions, turnover numbers as high as 4756 have been reported.

The electronic properties of substituents on the bipyridine ring also play a crucial role. In the electrocatalytic reduction of CO2 using Rhenium complexes of the type fac-Re(4,4′-R-bpy)(CO)3X, substituents with moderate electron-donating abilities, such as tert-butyl (tBu), were found to increase catalytic activity. The complex fac-Re(4,4′-tBu-bpy)(CO)3Cl, in the presence of phenol (B47542) as a proton source, achieved a catalytic rate (kcat) of 6206 s⁻¹ at an overpotential of 0.67 V. acs.org

Table 1: Kinetic Data for Selected Catalytic Reactions with Bipyridine-type Ligands
Catalyst SystemReactionKey Kinetic ParameterReference
Pd(OAc)2/Pyridine (B92270)Arene C-H AcetoxylationTON = 4756
fac-Re(4,4′-tBu-bpy)(CO)3Cl + PhenolElectrocatalytic CO2 Reductionkcat = 6206 s⁻¹ acs.org
UiO-67-Ir-Pd(TFA)2Oxidative Heck ReactionTOF up to 26 times higher than homogeneous counterpart nih.gov

Identification of Active Catalytic Species

Identifying the true active species is crucial for understanding the catalytic cycle. For many palladium-catalyzed cross-coupling reactions, monoligated Pd(0) species are considered the active catalysts. researchgate.netuwindsor.ca However, these species can be unstable. researchgate.net The use of Pd(II) precatalysts is a common strategy, which then get reduced in situ to the active Pd(0) species. researchgate.net

In the context of Pd-catalyzed aerobic oxidation, the coordination mode of the bipyridine ligand is critical. While strong chelation by bidentate ligands like 2,2'-bipyridine often inhibits catalysis, effective ligands such as DAF and 6,6'-Me2bpy can adopt a monodentate (κ¹) coordination mode by dissociating one of the pyridyl rings. nih.govacs.org This hemilabile character allows for the creation of an open coordination site on the palladium center, facilitating substrate interaction. nih.govacs.orgnih.gov This phenomenon has been directly observed using NMR spectroscopy and supported by X-ray crystallography, which identified a trans-Pd(κ¹-DAF)(pyridine)(OAc)2 complex. wisc.edu The ability to switch between bidentate (κ²) and monodentate (κ¹) coordination is believed to be a key feature of successful bipyridine-type ligands in these reactions. nih.govacs.org

NMR spectroscopy is a powerful tool for characterizing the binding modes of bipyridine ligands in square-planar d⁸ metal ion complexes, such as those of Pd(II) and Pt(II), helping to identify the specific structures of catalytic intermediates in solution. semanticscholar.orgrsc.org

Computational Mechanistic Studies in Catalysis

Computational methods, particularly Density Functional Theory (DFT), provide deep insights into reaction mechanisms that are often inaccessible through experimental means alone. enscm.fr

DFT studies on the aza-Wacker reaction catalyzed by palladium complexes with different bipyridine-type ligands have illuminated the energetic landscape of the catalytic cycle. nih.govacs.org These calculations show that effective ligands like DAF and 6,6'-Me2bpy destabilize the ground-state Pd(N~N)(OAc)2 complex while simultaneously stabilizing the rate-limiting transition state for the alkene insertion into the Pd–N bond. nih.govacs.orgnih.gov The energy barrier for the ligand to partially dissociate during substrate oxidation has been calculated, and the results are in good agreement with experimental findings, supporting the hemilability mechanism. wisc.edu

For Suzuki-Miyaura cross-coupling reactions, DFT studies have examined the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, using palladium complexes with diimine ligands (such as bipyridine). nih.gov These studies have validated that the diimine-ligated catalyst provides the most energetically favorable pathway compared to other ligand types like diphosphines. nih.gov

Table 2: DFT Calculated Energy Differences for Bidentate Ligand Complexation with Pd(OAc)2
LigandΔE (kcal/mol)Reference
2,9-dimethyl-1,10-phenanthroline (2,9-Me2phen)-7.1 nih.gov
4,5-diazafluoren-9-one (DAF)-1.8 nih.gov
6,6'-dimethyl-2,2'-bipyridine (6,6'-Me2bpy)-1.4 nih.gov

Heterogeneous Catalysis and Immobilized Systems

Immobilizing homogeneous catalysts onto solid supports offers significant advantages, including simplified catalyst separation, recovery, and potential for enhanced stability and reuse. rsc.orgrsc.orgicp.ac.ru Bipyridine-based ligands are well-suited for incorporation into heterogeneous systems.

One approach involves the synthesis of organosilica nanotubes that contain 2,2'-bipyridine ligands within their framework. These nanotubes can be metalated with iridium precursors to create highly active and robust molecular heterogeneous catalysts for C-H activation reactions. nih.gov The nanotube structure helps to suppress the aggregation of the metal complexes and facilitates rapid transport, leading to high catalytic activity and durability. nih.gov

Metal-Organic Frameworks (MOFs) provide another versatile platform for creating heterogeneous catalysts. mdpi.com A highly crystalline Zr(IV)-based MOF (UiO-67) has been prepared with open 2,2'-bipyridine sites. researchgate.netrsc.org These sites readily coordinate with PdCl2, yielding a MOF-based catalyst that is efficient and recyclable for Suzuki-Miyaura cross-coupling reactions. researchgate.netrsc.org The catalyst can be reused multiple times without significant loss of activity. researchgate.net Similarly, bipyridine-functionalized MOFs have been used to co-immobilize iridium photosensitizers and palladium catalysts. This spatial proximity within the MOF framework enhances electron transfer, leading to a dramatic increase in the turnover number for oxidative transformations compared to homogeneous systems. nih.gov Covalent-Organic Frameworks (COFs) have also been designed using rhenium bipyridine complexes for applications in CO2 reduction. nih.gov

Insufficient Published Research on "this compound" for a Detailed Article on Specified Applications

A thorough review of available scientific literature reveals a significant lack of specific, in-depth research on the chemical compound This compound within the precise application areas requested. While the broader class of 2,2'-bipyridine derivatives is well-documented in materials science, detailed studies focusing solely on the metal ion sensing and functional nanomaterial applications of this compound are not sufficiently present in the public domain to construct a scientifically rigorous and detailed article as per the specified outline.

The 2,2'-bipyridine (bpy) scaffold is a foundational component in the development of chemosensors and advanced materials due to its excellent metal-chelating properties. Researchers have extensively modified this core structure to create a vast library of derivatives with tailored functions. For instance, various substituted bipyridines have been successfully employed as fluorescent "turn-on" sensors for specific metal ions like Zn²⁺ and for the detection of heavy metals. Similarly, the rigid, bidentate nature of the bipyridine unit makes it an ideal building block for creating complex, self-assembled architectures and functional nanomaterials such as coordination polymers and metallocyclophanes.

However, the specific applications outlined below could not be substantiated with detailed research findings, data, or examples pertaining exclusively to This compound :

Applications in Materials Science and Nanotechnology

Functional Nanomaterials and Self-Assembled Architectures:There is a lack of published research detailing the incorporation of 2,2'-Bipyridin-5-ylmethanamine as a ligand or monomer into functional nanomaterials or its use in directing the formation of specific self-assembled structures.

Due to this absence of specific data, the generation of a thorough, evidence-based article with interactive data tables as requested is not feasible at this time. An article created without this foundational research would not meet the required standards of scientific accuracy and detail.

Biological and Medicinal Chemistry Research

Biological Activities Attributed to the Bipyridine Scaffold and its Derivatives

The inherent chemical properties of the bipyridine structure allow for diverse biological interactions, making its derivatives promising candidates for various therapeutic applications.

Derivatives of 2,2'-bipyridine (B1663995) have shown significant potential in combating microbial infections. nih.gov Novel 2,2'-Bipy derivatives with ketoxime substituents have demonstrated considerable antimicrobial activity. frontiersin.org These compounds were effective against a range of both Gram-positive and Gram-negative bacteria. frontiersin.org

Research has also explored the antimicrobial capabilities of metal complexes incorporating bipyridine ligands. For instance, chiral tricarbonyl rhenium(I) complexes with pinene-substituted bipyridine ligands exhibited notable antibacterial efficacy against both methicillin-resistant and methicillin-sensitive Staphylococcus aureus (MRSA and MSSA). nih.gov In contrast, similar complexes with non-chiral 2,2'-bipyridine ligands showed no activity, highlighting the importance of ligand chirality in biological activity. nih.gov Ruthenium(II) bipyridine complexes have also been synthesized and tested, showing moderate activity against various bacterial and fungal strains. tandfonline.com Furthermore, certain unsaturated carboxylate complexes containing 2,2'-bipyridine have demonstrated activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. nih.gov

Table 1: Antimicrobial Activity of Selected Bipyridine Derivatives

Compound/Complex Type Target Organism(s) Observed Effect Reference(s)
2,2'-Bipy derivatives with ketoxime substituents Gram-positive and Gram-negative bacteria Antimicrobial activity frontiersin.org
Chiral tricarbonyl Rhenium(I) complexes with pinene-bipyridine ligands MRSA, MSSA Notable antibacterial efficacy (MIC = 1.6 μM) nih.gov
Ruthenium(II) bipyridine complexes with acetylpyridine analogs Bacterial and fungal strains Moderate antimicrobial activity tandfonline.com
Unsaturated carboxylate complexes with 2,2'-bipyridine Candida albicans, Escherichia coli, Staphylococcus aureus Antifungal and antibacterial activity (MIC of 128 μg/mL against C. albicans) nih.gov

The antitumor and anticancer properties of bipyridine derivatives are well-documented, with numerous studies highlighting their efficacy against a variety of cancer cell lines. mdpi.commdpi.com These compounds can induce cancer cell death through mechanisms such as apoptosis. nih.govacs.org

Gold(III) complexes containing bipyridine derivatives have demonstrated significant anti-proliferative effects. mdpi.com For example, new bipyridine gold(III) dithiocarbamate (B8719985) complexes have shown potent cytotoxicity in ovarian, lung, breast, prostate, and cervical cancer cell lines. mdpi.com These complexes were also found to be active in cisplatin-resistant cancer cell lines, suggesting they may help overcome drug resistance. mdpi.com

Poly(bipyridyl) ligands, containing multiple bipyridine units, have also been investigated for their anticancer activity. acs.org Tris(bpy) and bis(bpy) ligands, in particular, have shown potent activity in inducing cell death in various cancer cell lines, including Jurkat, MOLT-4, U937, HeLa S3, and A549. acs.org The primary mechanism of cell death induced by these ligands appears to be apoptosis. acs.org

Furthermore, novel 2,2'-bipyridine hydroxamic acid derivatives have been designed and synthesized, with one compound demonstrating selective cytotoxicity against Cal27 head and neck cancer cells. nih.gov Mechanistic studies revealed that this compound inhibits cancer cell migration and induces apoptosis mediated by reactive oxygen species (ROS). nih.gov Other 2,2'-Bipyridine derivatives have been shown to exert their anticancer effects in hepatocellular carcinoma (HepG2) cells by inducing apoptosis through ROS generation and mitochondrial membrane depolarization. nih.govdovepress.com

Table 2: Anticancer Activity of Selected Bipyridine Derivatives and Complexes

Compound/Complex Cancer Cell Line(s) Key Findings Reference(s)
Gold(III) complexes with bipyridine derivatives A2780 (human ovarian carcinoma) Cytotoxic activity mdpi.com
Bipyridine gold (III) dithiocarbamate complexes Ovarian, lung, breast, prostate, cervical cancer cell lines Potent cytotoxicity; active in cisplatin-resistant cells mdpi.com
Tris(bpy) and bis(bpy) ligands Jurkat, MOLT-4, U937, HeLa S3, A549 Potent induction of apoptotic cell death acs.org
2,2'-bipyridine hydroxamic acid derivative (Compound 1A) Cal27 (head and neck cancer) Selective cytotoxicity (IC50 = 19.36 μM); induces ROS-mediated apoptosis nih.gov
2,2'-Bipyridine derivatives (NPS1-6) HepG2 (hepatocellular carcinoma) Cytotoxicity, antiproliferative, and apoptotic activity via ROS generation nih.govdovepress.com

The bipyridine scaffold is also associated with immunomodulatory properties. nih.govresearchgate.net Certain 2,2'-bipyridine derivatives have been shown to possess immunosuppressive properties, which could be beneficial in the context of iron-related autoimmune diseases. nih.govdovepress.com Studies on novel pyridine (B92270) derivatives have demonstrated their potential to modulate the immune response. For instance, a newly synthesized pyridine compound was found to upregulate the expression of cytokines such as IL4, IL6, IL10, and IL12/23p40, while downregulating INFγ expression in peripheral blood mononuclear cells. nih.gov Another study highlighted the immunomodulatory effect of a nicotinamide-based derivative, which significantly decreased the levels of TNF-α and IL-6. ekb.eg

Molecules containing the 2,2'-bipyridine scaffold have been identified as possessing phytotoxic properties, suggesting their potential use in agriculture. nih.govresearchgate.net Phytotoxic compounds can interfere with various physiological processes in plants, including seed germination, photosynthesis, and nutrient uptake. nih.gov The phytotoxicity of naturally occurring bipyridine derivatives indicates their potential as bioherbicides, which could offer a more environmentally friendly alternative to synthetic herbicides. researchgate.netnih.gov

Enzyme Inhibition and Modulation

A key area of research for bipyridine derivatives is their ability to inhibit or modulate the activity of specific enzymes, a common strategy in drug development.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. rsc.orgnih.gov Consequently, inhibiting VEGFR-2 is a significant therapeutic strategy in oncology. rsc.org Pyridine and its derivatives have been extensively studied as VEGFR-2 inhibitors. nih.gov

The general mechanism of action for many small-molecule VEGFR-2 inhibitors involves binding to the ATP-binding site of the kinase domain. rsc.org This prevents the binding of ATP and subsequent autophosphorylation of the receptor, thereby blocking the downstream signaling pathways that lead to angiogenesis. rsc.org The interaction often involves the Asp-Phe-Gly (DFG) motif of VEGFR-2. rsc.org

Several studies have reported the design and synthesis of novel pyridine-derived compounds as potent VEGFR-2 inhibitors. For example, a series of pyridine derivatives were synthesized, with some compounds showing potent inhibition of VEGFR-2 and significant anticancer activity against HepG2 and MCF-7 cancer cell lines. nih.gov One particular compound demonstrated an IC50 value of 0.12 µM against VEGFR-2, which was nearly equipotent to the established inhibitor sorafenib. nih.gov Another study on molecular hybrids of quinazoline (B50416) and benzenesulfonamide, which can be considered related heterocyclic systems, also yielded potent VEGFR-2 inhibitors. nih.gov

Table 3: VEGFR-2 Inhibitory Activity of Pyridine/Bipyridine-Related Compounds

Compound Type VEGFR-2 IC50 Target Cancer Cell Lines Reference(s)
Pyridine-derived compound 10 0.12 µM HepG2, MCF-7 nih.gov
Nicotinamide-based derivative 32 60.83 nM HCT-116, HepG-2 ekb.eg
3-methylquinoxaline derivative 15 3.2 nM MCF-2, HepG2 nih.gov
Pyridine derivatives as dual FGFR/VEGFR inhibitors (Compound 105) 2.94 nM SNU-16 semanticscholar.org

Histone Deacetylase (HDAC) Interaction

Research specifically investigating the interaction of 2,2'-Bipyridin-5-ylmethanamine with histone deacetylases (HDACs) is not extensively available in the public domain. While HDAC inhibitors are a critical class of therapeutic agents, and various heterocyclic scaffolds have been explored for this purpose, direct studies on this particular compound's activity as an HDAC inhibitor are limited. mdpi.comwikipedia.orgnih.govnih.gov The core structure of 2,2'-bipyridine is known for its metal-chelating properties, a feature often exploited in the design of inhibitors for metalloenzymes, including some classes of HDACs. However, without specific experimental data, any potential for HDAC inhibition by this compound remains speculative.

Cytochrome P450 Enzyme Modulation (e.g., CYP2D6, CYP3A4)

There is a notable lack of specific studies on the direct modulation of Cytochrome P450 (CYP) enzymes, such as CYP2D6 and CYP3A4, by this compound. The bipyridine motif is present in various biologically active molecules, and the potential for nitrogen-containing heterocyclic compounds to interact with the heme iron of CYP enzymes is recognized. nih.govnih.govsigmaaldrich.com Such interactions can lead to inhibition or induction of these crucial drug-metabolizing enzymes. However, detailed enzymatic assays and metabolic studies to characterize the effects of this compound on major CYP isoforms have not been reported in the available scientific literature.

Metalloprotease Inhibition

The 2,2'-bipyridine scaffold is a well-established inhibitor of metalloproteinases. abcam.comwikipedia.org This inhibitory activity stems from its ability to chelate the zinc ion essential for the catalytic activity of these enzymes. As a derivative of 2,2'-bipyridine, this compound is expected to exhibit similar properties. Metalloproteinases, such as matrix metalloproteinases (MMPs), play crucial roles in tissue remodeling and are implicated in diseases like cancer and arthritis. mdpi.comnih.gov The ability of bipyridine-based compounds to inhibit these enzymes makes them valuable tools in biochemical research and as potential therapeutic agents.

Table 1: Metalloprotease Inhibition by Bipyridine-related Compounds

Compound/Complex Target Enzyme(s) Observed Effect Reference(s)
2,2'-Bipyridine Metalloproteases General inhibitor, chelates essential metal ions abcam.comwikipedia.org
Ruthenium(II) polypyridyl complexes (containing 2,2'-bipyridine) MMP-2, MMP-9 Inhibition of enzyme activity mdpi.com
JNJ0966 (a selective MMP-9 inhibitor) MMP-9 Allosteric inhibition of zymogen activation nih.gov

Interactions with Biological Macromolecules

DNA Binding and Cleavage Studies

Table 2: DNA Interaction Studies of Bipyridine Derivatives

Compound/Complex Mode of DNA Interaction Key Findings Reference(s)
[Ru(bpy)₂(phen)]²⁺ Stacking interaction with nucleobases Less ordered binding compared to classical intercalators acs.org
Ru(bpy)₂(2,2'-pq)₂ Minor groove binding Exhibits good binding affinity to CT-DNA nih.gov
cis-[Ru(bpy)₂(NH₃)₂]²⁺ Covalent binding upon irradiation Photoinduced DNA binding researchgate.net
Various 2,2'-Bipyridine derivatives Induction of apoptosis Caused DNA fragmentation in HepG2 cells nih.gov

Protein Binding and Conformational Studies

The 2,2'-bipyridine moiety is a valuable tool in the study of protein structure and interactions. Ruthenium complexes containing 2,2'-bipyridine have been used as luminescent probes to study protein binding. hhu.dersc.orgnih.gov For instance, the coupling of a [Ru(bipy)(terpy)]²⁺ fragment to cytochrome c has been demonstrated. rsc.orgnih.gov

A significant advancement in this area is the use of a derivative, (2,2'-Bipyridin-5-yl)alanine (BpyAla), a noncanonical amino acid that can be genetically incorporated into proteins. nih.gov This allows for the site-specific introduction of a high-affinity metal-binding site. The subsequent chelation of a paramagnetic metal ion, such as Cu(II), creates a compact spin-label that can be used in advanced spectroscopic techniques, like electron paramagnetic resonance (EPR), to measure intramolecular distances and study protein conformations. nih.gov

Table 3: Protein Binding and Conformational Studies with Bipyridine-Containing Probes

Probe/Compound Protein Studied Method Application/Finding Reference(s)
[Ru(bipy)(terpy)]²⁺ fragment Cytochrome c Mass spectrometry, HPLC Covalent coupling to His44 of the protein rsc.orgnih.gov
(2,2'-Bipyridin-5-yl)alanine-Cu(II) Green Fluorescent Protein (GFP) Electron Paramagnetic Resonance (EPR) spectroscopy Measurement of nanometer-scale distances, revealing different quaternary conformations of GFP dimers nih.gov
Ruthenium-diimine complexes Bovine Serum Albumin (BSA) Spectroscopic titrations Good binding affinity through hydrophobic interactions nih.gov

Artificial Metalloenzymes and Biocatalysis

A groundbreaking application of 2,2'-bipyridine derivatives is in the creation of artificial metalloenzymes. By genetically encoding the unnatural amino acid (2,2'-Bipyridin-5-yl)alanine (BpyAla), a metal-binding bipyridine moiety can be incorporated into a protein scaffold at a specific site. nih.govmorressier.com The resulting protein can then chelate a metal ion, such as copper(II), to form a novel catalytic center. nih.goved.ac.uk

These artificial metalloenzymes combine the reactivity of a metal catalyst with the chiral environment of a protein, enabling enantioselective catalysis of reactions not typically found in nature. mdpi.com For example, an artificial metalloenzyme created by incorporating BpyAla into the Lactococcal multidrug resistance Regulator (LmrR) protein was shown to catalyze the vinylogous Friedel-Crafts alkylation reaction. nih.gov Similarly, incorporating BpyAla into a steroid carrier protein (SCP) scaffold has led to artificial metalloenzymes capable of stereoselective Friedel-Crafts reactions. ed.ac.uk This approach opens up new possibilities for designing novel biocatalysts for a wide range of chemical transformations.

Table 4: Artificial Metalloenzymes Utilizing (2,2'-Bipyridin-5-yl)alanine (BpyAla)

Protein Scaffold Metal Ion Catalyzed Reaction Key Outcome Reference(s)
Lactococcal multidrug resistance Regulator (LmrR) Cu(II) Vinylogous Friedel-Crafts alkylation Catalytic activity demonstrated for a non-natural reaction nih.gov
LmrR Cu(II) Friedel-Crafts and water addition reactions Moderate to good enantioselectivity and conversions morressier.com
Steroid Carrier Protein (SCP) Cu(II) Friedel-Crafts alkylation Enantioselective control ((R)- or (S)-) depending on the BpyAla incorporation site ed.ac.uk
LmrR Cu(II) Enantioselective hydration of enones Construction of an ArM for a challenging chemical transformation mdpi.com

Design and Synthesis of Artificial Metalloenzymes

Artificial metalloenzymes (ArMs) are hybrid catalysts that combine the reactivity of a synthetic metal complex with the high selectivity and specificity of a protein scaffold. The incorporation of 2,2'-bipyridine derivatives into proteins is a key strategy for creating these novel biocatalysts.

One approach involves the site-specific incorporation of the unnatural amino acid (2,2'-bipyridin-5-yl)alanine (BpyAla) into a protein sequence. This can be achieved through genetic code expansion techniques, such as amber stop codon suppression. This method allows for the precise placement of the bipyridine ligand within the protein structure, creating a defined metal-binding site. For instance, BpyAla has been successfully incorporated into a steroid carrier protein (SCP) to generate novel copper-containing artificial metalloenzymes. rsc.org

An alternative strategy for introducing the bipyridine moiety is through the bioconjugation of a reactive bipyridine derivative to a specific amino acid residue on the protein surface. A common method involves the reaction of 5-bromomethyl-2,2'-bipyridine with the thiol group of a cysteine residue. rsc.org This covalent modification provides another avenue for positioning a metal-chelating group within a protein scaffold.

These two distinct strategies, genetic incorporation and bioconjugation, offer flexibility in the design of ArMs, enabling researchers to tailor the catalytic properties of the resulting hybrid enzymes.

Enantioselective Transformations in Biocatalysis

A significant application of artificial metalloenzymes based on 2,2'-bipyridine ligands is in the field of enantioselective catalysis. The chiral environment provided by the protein scaffold can influence the stereochemical outcome of a metal-catalyzed reaction, leading to the preferential formation of one enantiomer of a product.

Artificial metalloenzymes created by incorporating a copper-bipyridine complex into a steroid carrier protein have demonstrated the ability to catalyze enantioselective Friedel-Crafts reactions. rsc.org In a benchmark reaction involving the alkylation of 5-methoxy-1H-indole with an enone, these ArMs were shown to be effective in producing the product with enantiomeric excesses. Notably, the strategy used to attach the bipyridine ligand to the protein scaffold was found to influence the enantioselectivity of the reaction. For example, an ArM constructed using BpyAla at a specific position (Q111) in the steroid carrier protein achieved a significant enantioselectivity of 72% ee for the (S)-product. Interestingly, when the bipyridine ligand was attached at the same residue via bioconjugation to a cysteine, a switch in enantiopreference was observed. rsc.org

These findings highlight the potential of using 2,2'-bipyridine-based artificial metalloenzymes to perform stereoselective transformations that are not readily achieved by traditional chemical catalysts or natural enzymes. The ability to tune the enantioselectivity by altering the attachment strategy provides a powerful tool for the development of novel biocatalysts for asymmetric synthesis.

Integration into Biological Systems as Probes and Tools

Derivatives of this compound are also utilized as probes and tools to investigate biological systems, leveraging their unique spectroscopic and metal-binding properties.

Fluorescent Probes for Biological Processes

The 2,2'-bipyridine scaffold can be incorporated into fluorescent molecules to create probes that can detect and image specific analytes or processes in biological systems. The fluorescence properties of these probes can be modulated by their interaction with metal ions or other molecules of interest.

Amino-substituted 2,2'-bipyridine ligands have been developed as fluorescent indicators for zinc(II) ions. nih.gov The fluorescence of these compounds can be significantly altered upon binding to Zn(II), allowing for the detection and quantification of this important biological metal ion. For example, certain amino-substituted bipyridines exhibit low quantum yields in their free state, but their fluorescence is drastically increased upon complexation with Zn(II). nih.gov These probes have been successfully used for the fluorescence imaging of Zn(II) in prostate cells. nih.gov

Furthermore, a ratiometric fluorescent probe based on a 6-amino-2,2'-bipyridine scaffold has been designed for the detection of endogenous labile Zn(II). mdpi.com This probe exhibits a shift in its emission wavelength upon binding to Zn(II), allowing for a more accurate and reliable measurement of the analyte concentration, independent of the probe's concentration. This ratiometric probe has demonstrated good cell membrane permeability and has been used to visualize endogenous Zn(II) in human lung adenocarcinoma cells. mdpi.com While the specific use of a this compound derivative as a fluorescent probe for CYP3A4 activity is not extensively documented in the reviewed literature, these examples demonstrate the principle of using functionalized bipyridines as fluorescent probes for important biological cations.

Fluorescent Properties of Amino-Substituted 2,2'-Bipyridine Ligands as Zn(II) Indicators

CompoundSubstitution PatternFluorescence Response to Zn(II)Application
3,3'-Diamino-2,2'-bipyridineStrongly donating amino groupsQuantum yield drastically increasesZn(II) sensing
Benzimidazole-substituted bipyridinesWeaker donating benzimidazole (B57391) groupsQuantum yield decreasesFluorescence imaging in BPH-1 cells
6-amino-2,2'-bipyridine derivativeMethoxy (B1213986) and methylsulfanyl groupsRatiometric fluorescence responseImaging of endogenous labile Zn(II) in A549 cells

Spin-Labels for Protein Structure Determination (e.g., EPR Pulse Dipolar Spectroscopy)

The site-selective incorporation of a paramagnetic center into a protein allows for the determination of structural information, such as distances between specific residues, using techniques like Electron Paramagnetic Resonance (EPR) Pulse Dipolar Spectroscopy. Derivatives of 2,2'-bipyridine can serve as effective spin-labels for this purpose.

The unnatural amino acid (2,2'-bipyridin-5-yl)alanine can be incorporated into a protein to create a high-affinity binding site for a paramagnetic metal ion, such as copper(II). researchgate.net This creates a compact and well-defined spin-label that is not much larger than a natural amino acid. The precise location of the Cu(II) ion allows for accurate distance measurements between two such spin-labels within a protein or protein complex. researchgate.net

This technique has been successfully applied to study the quaternary structure of green fluorescent protein (GFP) dimers. By incorporating (2,2'-bipyridin-5-yl)alanine at specific sites in GFP and subsequently introducing Cu(II), researchers were able to measure the distance between the two spin-labels using 94 GHz EPR pulse dipolar spectroscopy. These measurements revealed that GFP dimers can adopt different quaternary conformations. researchgate.net This approach of using a bipyridyl amino acid as a spin-label provides a powerful method for obtaining structural information on proteins in solution. researchgate.netnih.gov

Application of (2,2'-bipyridin-5-yl)alanine as a Spin-Label in EPR Spectroscopy

ProteinSpin-Labeling StrategyParamagnetic IonEPR TechniqueInformation Obtained
Green Fluorescent Protein (GFP)Incorporation of (2,2'-bipyridin-5-yl)alanineCu(II)94 GHz EPR Pulse Dipolar SpectroscopyDistance between spin-labels, revealing different quaternary conformations of GFP dimers

Advanced Computational Chemistry and Modeling

Density Functional Theory (DFT) for Molecular and Electronic Structure

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, energies, and electronic properties.

Optimization of Ground State Geometries

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the forces on each atom and adjusts their positions until a minimum energy configuration (the ground state) is found. arxiv.org For 2,2'-Bipyridin-5-ylmethanamine, this calculation would define key structural parameters. While specific data for this compound is unavailable, studies on similar bipyridine ligands show that DFT calculations can reliably predict bond lengths, bond angles, and the dihedral angle between the two pyridine (B92270) rings. nih.govresearchgate.net The presence of the flexible aminomethyl group (-CH₂NH₂) at the 5-position would introduce additional rotational freedom, and DFT would be used to identify its most stable orientation relative to the bipyridine core.

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table is illustrative and not based on published data.

Parameter Predicted Value Range Description
C-C (pyridine ring) ~1.39 - 1.40 Å Carbon-carbon bond lengths within the aromatic rings.
C-N (pyridine ring) ~1.33 - 1.34 Å Carbon-nitrogen bond lengths within the aromatic rings.
C2-C2' Bond Length ~1.49 Å The single bond connecting the two pyridine rings.
C5-CH₂ Bond Length ~1.51 Å The single bond connecting the pyridine ring to the methyl group.
CH₂-NH₂ Bond Length ~1.47 Å The single bond connecting the methyl group to the amino group.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.comfiveable.me The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The energy of the HOMO is related to the ability to donate an electron, while the LUMO's energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

For bipyridine derivatives, the HOMO and LUMO are typically π and π* orbitals, respectively, distributed across the aromatic rings. researchgate.netresearchgate.net The introduction of an aminomethyl group would be expected to raise the energy of the HOMO due to the electron-donating nature of the amine, consequently reducing the HOMO-LUMO gap compared to unsubstituted 2,2'-bipyridine (B1663995). This would suggest increased reactivity. researchgate.net

Time-Dependent Density Functional Theory (TDDFT) for Excited States

TDDFT is an extension of DFT used to investigate the properties of molecules in their electronically excited states. chemrxiv.org It is the primary method for simulating UV-Vis spectra and understanding electronic transitions.

Simulation of UV-Vis Absorption and Emission Spectra

TDDFT calculates the energies and oscillator strengths of electronic transitions from the ground state to various excited states. This information can be used to simulate the UV-Vis absorption spectrum. lookchem.com For a molecule like this compound, the spectrum would be dominated by intense π→π* transitions characteristic of the bipyridine chromophore. The precise location of the absorption maxima would be influenced by the aminomethyl substituent. Similarly, by optimizing the geometry of the first excited state, TDDFT can be used to simulate the fluorescence emission spectrum.

Characterization of Charge Transfer Transitions (MLCT, ILCT)

Charge transfer transitions are critical in photochemistry and materials science.

Metal-to-Ligand Charge Transfer (MLCT): This involves the transfer of an electron from a metal center to a ligand. This is a property of a metal-ligand complex and is not applicable to the isolated this compound ligand itself. nih.govlibretexts.org

Intraligand Charge Transfer (ILCT): This involves the transfer of charge from one part of a ligand to another. In this compound, the electron-donating aminomethyl group and the electron-accepting bipyridine system could potentially give rise to an ILCT state upon photoexcitation. TDDFT analysis would characterize this by showing a transition from a HOMO localized on the aminomethyl portion to a LUMO localized on the bipyridine rings.

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations compute the movement of atoms in a molecule over time, providing insights into its dynamic behavior and conformational flexibility. An MD simulation would reveal how the aminomethyl side chain moves relative to the more rigid bipyridine core and how the dihedral angle between the pyridine rings fluctuates at a given temperature. This is particularly important for understanding how the molecule might adapt its shape to bind to a metal ion or a biological receptor. Such studies are common for understanding the behavior of complex systems but are not typically published for simple, isolated ligands unless there is a specific question about their conformational landscape.

Computational Protein Design and Metalloprotein Engineering

Computational protein design leverages physical principles to create new proteins with desired functions. A key area of this field is metalloprotein engineering, where metal-binding sites are designed and incorporated into protein scaffolds. The 2,2'-bipyridine moiety, central to this compound, is a powerful chelating agent for various transition metals. Its incorporation into proteins, typically via the unnatural amino acid (2,2'-bipyridin-5yl)alanine (Bpy-Ala), allows for the creation of artificial metalloproteins with tailored properties. nih.govbakerlab.org Bidentate metal-binding unnatural amino acids like Bpy-Ala simplify the design process by providing high inherent affinity for metal ions, reducing the complexity compared to designing sites with multiple natural amino acid residues. nih.gov

The rational design of protein-metal interfaces is a critical step in creating functional metalloproteins. nih.gov Computational methodologies, such as the Rosetta software suite, have been successfully extended to design metalloproteins where Bpy-Ala serves as a primary ligand for a bound metal ion. nih.govnih.gov This process allows for the precise, atomic-level design of metal-binding sites with specific coordination geometries. nih.gov

One notable success in this area was the design of a self-assembling homotrimeric protein. bakerlab.orgnih.gov In this work, the Rosetta computational methodology was used to create a system where [Fe(Bpy-ala)₃]²⁺ complexes form at the interface between three identical protein monomers, driving their assembly. bakerlab.orgnih.gov The design process demonstrated remarkable accuracy; X-ray crystallography of the resulting protein assembly revealed a structure that matched the computational model with an all-atom root-mean-square deviation (RMSD) of approximately 1.4 Å at the protein interface. nih.gov This level of precision underscores the power of computational methods to guide the creation of complex, metal-mediated protein architectures. bakerlab.orgnih.gov

The designed metalloproteins incorporating Bpy-Ala have shown the ability to bind a range of divalent cations, including Co²⁺, Zn²⁺, Fe²⁺, and Ni²⁺. nih.gov In one study, a designed protein exhibited an exceptionally high affinity for Zn²⁺, with a dissociation constant (Kd) of approximately 40 pM. nih.gov This high affinity highlights the stability of the computationally designed protein-metal interface.

Table 1: Designed Metalloprotein Characteristics using Bpy-Ala

Designed System Computational Method Metal Ion(s) Key Finding Reference
Self-assembling homotrimer Rosetta Fe²⁺ Near-atomic-level accuracy between design model and crystal structure (1.4 Å RMSD). nih.gov bakerlab.orgnih.gov
Buried metal-binding site Rosetta Co²⁺, Zn²⁺, Fe²⁺, Ni²⁺ High affinity for divalent cations, with a Kd for Zn²⁺ of ~40 pM. nih.gov nih.gov

Beyond structural roles, the integration of 2,2'-bipyridine-containing amino acids into proteins opens the door to creating novel catalytic active sites. morressier.com The goal is to combine the versatility of organometallic catalysts with the high activity and selectivity of enzymes. morressier.com Computational modeling is a vital tool in predicting the structure and function of these artificial metalloenzymes. rsc.org

A successful strategy involves incorporating Bpy-Ala into a protein scaffold that possesses a suitable hydrophobic pocket, such as the Lactococcal multidrug resistance Regulator (LmrR). morressier.com By computationally modeling and experimentally testing different incorporation sites for Bpy-Ala within the LmrR dimer interface, researchers have created artificial metalloenzymes. morressier.com Upon binding with Cu²⁺, these engineered proteins were capable of catalyzing reactions like Friedel-Crafts and water addition with moderate to good conversion and enantioselectivity. morressier.com

The prediction of the active site structure involves several computational steps:

Scaffold Selection: Identifying a stable host protein with a pocket suitable for accommodating the metal-ligand complex and substrates.

Ligand Placement: Using molecular docking and dynamics to determine the optimal position for Bpy-Ala incorporation.

Substrate Docking: Modeling how substrates will bind within the newly formed active site.

Reaction Pathway Analysis: Employing quantum mechanics/molecular mechanics (QM/MM) methods to explore potential reaction mechanisms and identify rate-limiting steps. nih.gov

This predictive power of computational modeling helps to screen potential designs rapidly, prioritizing the most promising candidates for experimental validation and further optimization through techniques like directed evolution. nih.govnih.gov

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical (QC) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricate details of chemical reaction mechanisms at the electronic level. nih.govresearchgate.net While specific QC studies focused exclusively on this compound are not extensively documented, the principles are widely applied to similar pyridine and bipyridine derivatives to understand their reactivity. nih.govresearchgate.net

These computational studies can elucidate reaction pathways, determine the geometries of transition states, and calculate activation energies, providing a deep understanding of reaction kinetics and thermodynamics. mdpi.com For a molecule like this compound complexed with a metal ion within an enzyme's active site, a hybrid QM/MM approach is often employed. nih.govmdpi.com In this method, the reactive core (the metal ion, the bipyridine ligand, and the substrate) is treated with a high level of theory (QM), while the surrounding protein environment is modeled using more computationally efficient molecular mechanics (MM) force fields. mdpi.com

Table 2: Application of Quantum Chemical Methods in Mechanistic Studies

Method Application Insights Gained
DFT Geometry optimization, frequency calculation, transition state search. Provides information on stable molecular structures, vibrational modes, and the energy barriers of reactions. nih.govscirp.org
TD-DFT Calculation of excited-state properties. Predicts electronic absorption spectra (UV-Vis) and helps understand photochemical properties. scirp.org
NBO Analysis Study of charge delocalization and intramolecular interactions. Reveals charge transfer between ligand orbitals and metal ions, indicating the strength and nature of the coordination bond. scirp.org

| QM/MM | Modeling reactions in complex environments (e.g., enzyme active sites). | Elucidates the role of the protein environment in catalysis and determines free energy profiles for reaction pathways. nih.govmdpi.com |

For example, DFT calculations could be used to model the mechanism of a copper-catalyzed Friedel-Crafts reaction within an artificial metalloenzyme containing a Bpy-Ala residue. The calculations would map out the energy landscape of the reaction, identifying the key intermediates and transition states, and revealing how the protein environment stabilizes the catalytically active species to enhance reaction rates and control stereoselectivity. morressier.com Such studies are crucial for the iterative process of catalyst design, providing rational guidance for improving the performance of engineered enzymes. nih.gov

Supramolecular Chemistry and Self Assembly Processes

Design of Supramolecular Receptors

The design of supramolecular receptors for specific ions or molecules is a cornerstone of host-guest chemistry. frontiersin.orgnih.gov Derivatives of 2,2'-bipyridin-5-ylmethanamine are integral to the construction of such receptors, where the bipyridine unit acts as a binding site, a structural scaffold, or a signaling component. The aminomethyl group allows for the attachment of other molecular fragments, including chromophores, redox-active centers, or additional binding domains, to create highly specific and selective receptors. beilstein-journals.org

A notable example involves the synthesis of complex ligands for lanthanide-based receptors. Ligands containing the 2,2'-bipyridine (B1663995) moiety can be prepared via multi-step synthesis, starting from precursors like 5,5′-bis(bromomethyl)-2,2′-bipyridine, a compound structurally related to this compound. nih.gov By reacting this precursor with other chemical entities, such as those containing β-diketone chelating groups, large, C2-symmetric linear ligands can be formed. These ligands then self-assemble with lanthanide ions (e.g., Eu³⁺) to create dinuclear triple-stranded complexes (Ln₂L₃). nih.gov These cage-like structures possess an internal cavity and exposed bipyridine units that can act as receptors for other species. For instance, the Eu₂L₃ complex functions as a highly sensitive and selective luminescent sensor for Cu²⁺ ions, demonstrating the successful design of a supramolecular receptor based on a functionalized bipyridine scaffold. nih.gov

Host-Guest Chemistry Involving this compound Derivatives

Host-guest chemistry explores the formation of unique complexes between a large host molecule and a smaller guest molecule through non-covalent interactions. frontiersin.orgnih.govnorthwestern.edu Macrocycles and cage-like molecules derived from this compound are excellent candidates for host systems due to the well-defined binding properties of the bipyridine unit.

The aforementioned triple-stranded lanthanide complex, Eu₂L₃, serves as a prime example of host-guest chemistry. nih.gov The self-assembled complex acts as a host, and its exposed 2,2'-bipyridine moieties provide strong coordination sites for transition metal ions. In luminescence sensing experiments, the Eu₂L₃ complex selectively binds Cu²⁺ ions (the guest) with a 1:2 host-to-guest binding ratio. This interaction occurs within the supramolecular framework, leading to a quenching of the europium-centered luminescence. The high selectivity and low detection limit (as low as 2.84 ppb) highlight the precise molecular recognition capabilities engineered into the host system. nih.gov

In other systems, bipyridine derivatives can act as guests. Studies have shown that various bipyridine molecules can form 1:1 inclusion complexes with hosts like β-cyclodextrin. nih.govresearchgate.net The geometry of the inclusion is highly dependent on the substitution pattern of the bipyridine guest, demonstrating how subtle structural changes, such as those that could be introduced starting from this compound, can dictate the outcome of host-guest interactions. nih.gov

Table 1. Examples of Host-Guest Systems with Bipyridine Moieties
Host SystemGuest SpeciesBipyridine Derivative RoleKey InteractionApplication
Eu₂L₃ Triple-Stranded HelicateCu²⁺ ionsComponent of HostCoordination BondingLuminescent Sensing nih.gov
β-CyclodextrinVarious bipyridinesGuestHydrophobic InclusionMolecular Recognition Studies nih.gov
Surfactant Cobalt(III) Complexβ-CyclodextrinLigand on Guest ComplexInclusion of LigandDNA Binding Modulation researchgate.net

Coordination-Driven Self-Assembly of Higher-Order Structures

Coordination-driven self-assembly is a powerful strategy for constructing complex, well-defined supramolecular architectures from metal ions and organic ligands. acs.orgnih.govrsc.org The predictable and directional nature of metal-ligand bonds allows for the programmed formation of structures like helicates, macrocycles, and cages. Ligands derived from this compound are ideal for this approach, as the bipyridine unit provides a rigid, chelating binding site for a variety of transition metal ions.

Helicates are aesthetically pleasing chiral molecules formed by the wrapping of one or more ligand strands around a series of metal ions. The self-assembly of double- and triple-stranded helicates is a classic example of supramolecular programming. Studies by Lehn and others have shown that oligobipyridine strands spontaneously form double helicates with Cu(I) ions and triple helicates with Ni(II) ions. pnas.org This process exhibits self-recognition, where in a mixture of different ligands and metal ions, only the thermodynamically most stable, well-formed helicates are produced. pnas.org

More advanced helical structures can be formed using ligands where bipyridine units are incorporated into larger, more complex molecules. For example, peptides engineered to contain 2,2'-bipyridine units can direct the stereoselective assembly of three-stranded peptide helicates upon coordination with Fe(II) ions. nih.gov Similarly, bis(bipyridyl) ligands based on a chiral BINOL scaffold undergo completely diastereoselective self-assembly into dinuclear helicates. acs.org The aminomethyl functionality of this compound is a key entry point for synthesizing such peptide- and scaffold-based ligands, allowing the precise positioning of the bipyridine units required to drive helical assembly.

Chirality is a fundamental property in chemistry and biology, and the development of systems that can recognize and distinguish between enantiomers is of great importance. acs.orgacs.org Supramolecular assemblies derived from this compound can be designed to be chiral, enabling them to function as systems for chiral recognition. researchgate.netnih.gov

Chirality can be introduced in several ways:

Chiral Ligands: The aminomethyl group of this compound can be reacted with chiral molecules (e.g., amino acids, chiral auxiliaries) to create enantiomerically pure ligands. researchgate.netnih.gov These chiral ligands can then be used to build metal complexes that act as chiral receptors for anions or other guest species. researchgate.net

Helical Chirality: As described above, the formation of helicates results in an inherently chiral supramolecular structure (P- or M-helicity). nih.gov When the ligand itself is chiral, it can direct the self-assembly to favor one helical sense over the other in a process known as stereoselective assembly. nih.gov

Metal-Centered Chirality: The coordination of bipyridine ligands around an octahedral metal center can create a chiral arrangement (Λ- or Δ-configuration). This metal-centered chirality can be used in conjunction with ligand chirality to create sophisticated systems for molecular recognition. researchgate.net

These chiral systems can recognize target molecules through diastereomeric interactions, where one enantiomer of a guest binds more strongly to the chiral host than the other. This recognition can be detected by various methods, including NMR spectroscopy, circular dichroism, and luminescence quenching. researchgate.netacs.org

While many self-assembly processes focus on a single type of interaction, more complex systems can be built using multiple recognition events, such as the simultaneous binding of a cation and an anion, known as ion-pair recognition. acs.org Receptors for ion pairs are typically ditopic, possessing distinct binding sites for both the positively and negatively charged components. acs.org

Table 2. Self-Assembled Higher-Order Structures from Bipyridine Derivatives
Structure TypeDriving ForceKey Bipyridine FeatureExample System
Double/Triple HelicatesMetal Coordination (Cu(I), Ni(II))Rigid Chelating UnitOligobipyridine Strands pnas.org
Peptide HelicatesMetal Coordination & Peptide FoldingCovalently Attached to Peptideβ-annulus Peptide-Bpy with Fe(II) nih.gov
Chiral ReceptorsMetal Coordination & H-BondingFunctionalized with Chiral AmidesRu(II) and Re(I) Amide Bipyridine Complexes researchgate.net
Ion-Pair AssembliesMetal Coordination & Anion BindingDual Cation/Anion Binding SitesAnion-templated bis-bipyridine complexes acs.org

Noncovalent Interactions in Supramolecular Assemblies

While coordination bonds provide the primary directional force in many self-assembly processes, weaker noncovalent interactions play a crucial role in stabilizing the final architecture and influencing its properties. elsevierpure.comfortunejournals.comnih.govrsc.org These interactions include hydrogen bonding, π-π stacking, and van der Waals forces. rsc.orgnih.gov

In assemblies containing derivatives of this compound, these interactions are ubiquitous:

Hydrogen Bonding: The aminomethyl group, especially when converted to an amide, urea, or other functional group, is a potent hydrogen bond donor and acceptor. These interactions are critical for directing the assembly of anion receptors and for establishing secondary structural motifs within larger assemblies. nih.gov

π-π Stacking: The aromatic bipyridine rings are prone to π-π stacking interactions. rsc.org In the solid state, molecules of 2,2'-bipyridine itself exhibit face-to-face stacking. nih.gov In larger assemblies like helicates or metallacycles, stacking between the bipyridine units of adjacent ligands provides significant thermodynamic stability. nih.gov The strength of these interactions can be tuned by substituents on the aromatic rings, which influences the electron density of the π system. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2,2'-Bipyridin-5-ylmethanamine, and how can purity be ensured?

The synthesis of this compound typically involves coupling reactions between pyridine derivatives. For example, highlights the use of tosylation reactions to modify bipyridine frameworks, emphasizing the importance of controlled reaction conditions (e.g., temperature, catalyst loading). To ensure purity:

  • Chromatographic purification : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures).
  • Spectroscopic validation : Confirm purity via 1H^1H-NMR (absence of extraneous peaks) and high-resolution mass spectrometry (HRMS) .
  • Crystallization : Recrystallization in ethanol or methanol can isolate high-purity crystals .

Q. What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

Method Key Peaks/Features Purpose
1H^1H-NMRAromatic protons (δ 7.5–9.0 ppm), methylene protons (δ 3.5–4.0 ppm)Confirm structure and substitution pattern
13C^{13}C-NMRPyridine carbons (δ 120–160 ppm), methylene carbon (δ 40–50 ppm)Verify connectivity
HRMSExact mass matching theoretical [M+H]+^+ (C10_{10}H10_{10}N3_3: 172.0875)Confirm molecular formula
Infrared (IR) spectroscopy can also identify amine N–H stretches (~3300 cm1^{-1}) .

Q. How should researchers handle safety risks associated with this compound?

Based on Safety Data Sheets (SDS):

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (no GHS classification but potential irritant).
  • First aid : For skin contact, rinse with water for 15 minutes; consult a physician if irritation persists .

Q. What solvent systems are recommended for purifying this compound?

  • Non-polar solvents : Hexane or dichloromethane for initial extraction.
  • Polar solvents : Ethyl acetate or methanol for crystallization.
  • Avoid halogenated solvents if the compound exhibits instability under acidic conditions .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

Contradictions (e.g., unexpected 1H^1H-NMR splitting patterns) often arise from:

  • Tautomerism : Check for pH-dependent equilibria using D2 _2O exchange experiments.
  • Impurity interference : Compare spectra with synthetic intermediates (e.g., unreacted starting materials).
  • Dynamic effects : Perform variable-temperature NMR to detect conformational changes .

Q. What strategies optimize the synthesis of this compound metal complexes?

  • Ligand design : Modify substituents (e.g., electron-withdrawing groups) to enhance metal-binding affinity (see for bipyridine ligand modifications).
  • Reaction conditions : Use inert atmospheres (Ar/N2_2) and anhydrous solvents to prevent oxidation.
  • Characterization : Employ X-ray crystallography to confirm coordination geometry .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Acidic conditions (pH < 3) : Protonation of the amine group may alter solubility.
  • Basic conditions (pH > 10) : Risk of hydrolysis or oxidation; monitor via UV-Vis spectroscopy for degradation products.
  • Buffered systems : Use phosphate buffer (pH 7.4) for biological studies .

Q. What computational methods validate the electronic properties of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict HOMO/LUMO energies.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
  • Charge distribution analysis : Use Natural Bond Orbital (NBO) analysis to assess resonance effects .

Q. How can researchers address discrepancies in reported catalytic activity of this compound-based catalysts?

  • Control experiments : Compare performance under identical conditions (temperature, solvent, substrate ratio).
  • Surface characterization : Use XPS or TEM to check for nanoparticle aggregation.
  • Mechanistic studies : Employ isotopic labeling (e.g., 13C^{13}C) to trace reaction pathways .

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Reactant of Route 1
2,2'-Bipyridin-5-ylmethanamine
Reactant of Route 2
2,2'-Bipyridin-5-ylmethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.